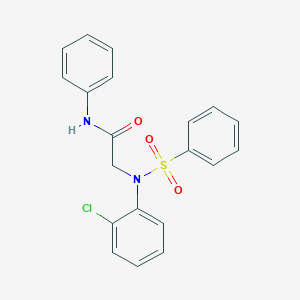
N~2~-(2-chlorophenyl)-N-phenyl-N~2~-(phenylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(2-chlorophenyl)-N-phenyl-N~2~-(phenylsulfonyl)glycinamide, commonly known as CGP 48664, is a chemical compound that has been extensively studied in scientific research. It belongs to the class of glycine receptor antagonists and has been found to have potential applications in the treatment of various neurological disorders.
Mécanisme D'action
CGP 48664 acts as a glycine receptor antagonist, blocking the activity of glycine receptors in the brain and spinal cord. This results in a reduction in the excitability of neurons, leading to a decrease in the transmission of pain signals and a reduction in seizures.
Biochemical and Physiological Effects
CGP 48664 has been found to have several biochemical and physiological effects. It has been shown to reduce the activity of neurons in the brain and spinal cord, leading to a reduction in the transmission of pain signals. It has also been found to have anxiolytic effects, reducing anxiety levels in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
CGP 48664 has several advantages for use in lab experiments. It has been extensively studied and has a well-characterized mechanism of action. It is also relatively easy to synthesize in the lab. However, its use is limited by its low solubility in water, which can make it difficult to administer in animal models.
Orientations Futures
There are several potential future directions for research on CGP 48664. One area of interest is its potential use in the treatment of neuropathic pain, which is a difficult-to-treat condition that affects millions of people worldwide. Another area of interest is its potential use as an anesthetic agent, which could have advantages over traditional anesthetics. Finally, further research is needed to fully understand the biochemical and physiological effects of CGP 48664 and its potential applications in the treatment of neurological disorders.
Méthodes De Synthèse
The synthesis of CGP 48664 involves several steps, starting with the reaction of 2-chlorobenzoyl chloride with aniline to form N-(2-chlorophenyl)aniline. This compound is then reacted with phenylsulfonyl chloride to form N-(2-chlorophenyl)-N-phenylsulfonamide. Finally, this compound is reacted with glycine methyl ester hydrochloride to form CGP 48664.
Applications De Recherche Scientifique
CGP 48664 has been extensively studied in scientific research for its potential applications in the treatment of various neurological disorders. It has been found to have potential therapeutic effects in conditions such as epilepsy, neuropathic pain, and anxiety disorders. It has also been studied for its potential use as an anesthetic agent.
Propriétés
Nom du produit |
N~2~-(2-chlorophenyl)-N-phenyl-N~2~-(phenylsulfonyl)glycinamide |
|---|---|
Formule moléculaire |
C20H17ClN2O3S |
Poids moléculaire |
400.9 g/mol |
Nom IUPAC |
2-[N-(benzenesulfonyl)-2-chloroanilino]-N-phenylacetamide |
InChI |
InChI=1S/C20H17ClN2O3S/c21-18-13-7-8-14-19(18)23(27(25,26)17-11-5-2-6-12-17)15-20(24)22-16-9-3-1-4-10-16/h1-14H,15H2,(H,22,24) |
Clé InChI |
PTVNTHIVCQGMRT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)CN(C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)CN(C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-(2-thienyl)acetamide](/img/structure/B258427.png)
![2-[benzyl(methylsulfonyl)amino]-N-(2-fluorophenyl)acetamide](/img/structure/B258428.png)

![N-[1-(7-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)ethyl]furan-2-carboxamide](/img/structure/B258436.png)

![2-(2,4-dichlorophenoxy)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B258440.png)

![Methyl 4-(4-methylphenyl)-2-[(2-phenoxypropanoyl)amino]-3-thiophenecarboxylate](/img/structure/B258448.png)
![N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]propanamide](/img/structure/B258449.png)

![3-[(4-Fluorobenzyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B258455.png)
![N-(2-phenylethyl)-5-thiophen-2-yl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258456.png)
![3-bromo-5-phenyl-N-propyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258457.png)